Cas no 2380027-49-4 (Src Inhibitor 3)
Src Inhibitor 3 structure
Product Name:Src Inhibitor 3
Número CAS:2380027-49-4
MF:C34H32ClFN8O4
Megavatios:671.1205
MDL:MFCD32263443
CID:4757617
PubChem ID:139600340
Update Time:2025-05-30
Src Inhibitor 3 Propiedades químicas y físicas
Nombre e identificación
-
- Src Inhibitor 3
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
- BDBM50503102
- D79346
- N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
- CHEMBL4445994
- 2380027-49-4
- GLXC-25737
- Src Inhibitor 13
- EX-A6733
- AKOS040739077
- HY-130254
- MS-31057
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
- CS-0106066
-
- MDL: MFCD32263443
- Renchi: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
- Clave inchi: LQQYARMJQBHKQQ-UHFFFAOYSA-N
- Sonrisas: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O
Atributos calculados
- Calidad precisa: 670.2219074g/mol
- Masa isotópica única: 670.2219074g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 48
- Cuenta de enlace giratorio: 8
- Complejidad: 1240
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.9
- Superficie del Polo topológico: 147
Propiedades experimentales
- Denso: 1.43±0.1 g/cm3(Predicted)
- PKA: 10.20±0.70(Predicted)
Src Inhibitor 3 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0106066-5mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 5mg |
$400.0 | 2022-04-27 | |
| ChemScence | CS-0106066-10mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 10mg |
$680.0 | 2022-04-27 | |
| ChemScence | CS-0106066-25mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 25mg |
$1350.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D711044-1G |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 97% | 1g |
$4860 | 2024-07-21 | |
| ChemScence | CS-0106066-50mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 50mg |
$2200.0 | 2022-04-27 | |
| ChemScence | CS-0106066-100mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 100mg |
$3400.0 | 2022-04-27 | |
| 1PlusChem | 1P01JWNP-1mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 1mg |
$247.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-5mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 5mg |
$494.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 10mg |
$815.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-25mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 25mg |
$1582.00 | 2024-05-22 |
Src Inhibitor 3 Literatura relevante
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
2380027-49-4 (Src Inhibitor 3) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote